molecular formula C13H19Cl2NO2S B5758044 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide

2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide

Cat. No. B5758044
M. Wt: 324.3 g/mol
InChI Key: XTYRTBNZJXZUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide are related to its ability to inhibit carbonic anhydrase activity. This can lead to a decrease in the production of bicarbonate ions, which can result in metabolic acidosis. In addition, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase activity. This can be useful in studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors for the treatment of diseases such as glaucoma and epilepsy. Another area of research is the investigation of the potential use of this compound as a herbicide in agriculture. Finally, the toxicity of this compound needs to be further studied in order to determine its safety for use in various applications.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2,5-dichloro-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. In agriculture, it has been studied for its potential use as a herbicide.

properties

IUPAC Name

2,5-dichloro-N-(2,4-dimethylpentan-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2S/c1-8(2)13(9(3)4)16-19(17,18)12-7-10(14)5-6-11(12)15/h5-9,13,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYRTBNZJXZUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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